molecular formula C19H15N7O2 B11376934 8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11376934
M. Wt: 373.4 g/mol
InChI Key: DSUSSEBBUUVOFK-UHFFFAOYSA-N
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Description

This intriguing compound belongs to the class of heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-ones . Let’s break down its structure:

    Chemical Formula: CHNO

    Molecular Weight: 403.4 g/mol

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, we can explore general strategies. Researchers might employ multistep syntheses involving cyclization reactions, aromatic substitutions, and ring closures.

Industrial Production:: Unfortunately, industrial-scale production methods remain scarce in the literature. academic research often informs industrial processes, so further investigation is warranted.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions could yield reduced derivatives.

    Substitution: Aromatic substitution reactions (e.g., electrophilic aromatic substitution) may modify the phenyl rings.

    Other Reactions: Further exploration is needed to uncover additional reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Lewis acids (e.g., AlCl) for electrophilic aromatic substitution.

Major Products:: The specific products resulting from these reactions would depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers may use this compound as a building block for more complex molecules.

    Catalysis: It could serve as a catalyst or ligand in transition metal-catalyzed reactions.

Biology and Medicine::

    Drug Discovery: Investigate its potential as a drug scaffold or pharmacophore.

    Biological Activity: Explore its interactions with biological targets (e.g., receptors, enzymes).

Industry::

    Materials Science: Assess its properties for use in materials, sensors, or optoelectronics.

Mechanism of Action

The precise mechanism remains elusive, but it likely involves interactions with specific cellular targets. Further studies are essential to unravel its effects.

Properties

Molecular Formula

C19H15N7O2

Molecular Weight

373.4 g/mol

IUPAC Name

8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C19H15N7O2/c1-28-13-9-5-8-12(10-13)17-14-15(11-6-3-2-4-7-11)21-22-18(27)16(14)20-19-23-24-25-26(17)19/h2-10,17H,1H3,(H,22,27)(H,20,23,25)

InChI Key

DSUSSEBBUUVOFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)NN=C3C4=CC=CC=C4)NC5=NN=NN25

Origin of Product

United States

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